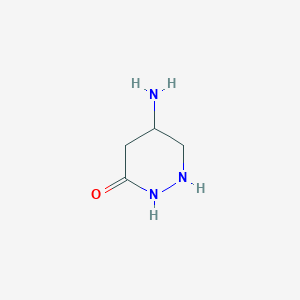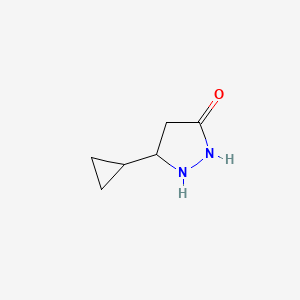
CID 71307397
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71307397” is a chemical entity with unique properties and applications. This compound is of significant interest in various fields of scientific research due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71307397 involves multiple steps, each requiring specific reaction conditions. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. These methods often involve continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
CID 71307397 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include various derivatives and functionalized compounds that retain the core structure of this compound.
Scientific Research Applications
CID 71307397 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Mechanism of Action
The mechanism of action of CID 71307397 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. The detailed mechanism of action is often studied using advanced techniques such as molecular docking, spectroscopy, and bioassays.
Properties
Molecular Formula |
C8H5Cl2FO |
|---|---|
Molecular Weight |
207.03 g/mol |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3,12H,1H2 |
InChI Key |
ASGVGGVNJHJKSI-UHFFFAOYSA-N |
Canonical SMILES |
[CH2][C](C1=C(C=CC(=C1Cl)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(ethylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12364625.png)




![[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridin-2-yl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B12364662.png)

![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester](/img/structure/B12364665.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate](/img/structure/B12364679.png)

![3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)
![Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12364690.png)

